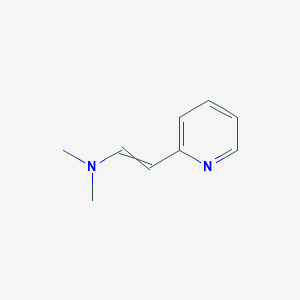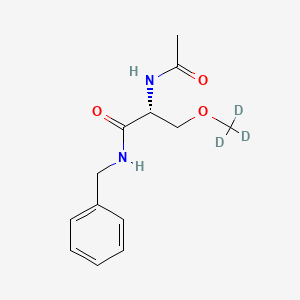
MCL-524 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MCL-524 hydrochloride is a dopamine D2 receptor agonist that is selective for the D2 receptor in its high-affinity state (D2high).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MCL-524 hydrochloride involves a multi-step process. One of the reported methods includes a nucleophilic aliphatic fluorination reaction. The tosylated precursor is reacted with fluorine-18 in a mixture of acetonitrile and water, followed by heating. The catechol group is then deprotected using a Lewis acid, such as indium triflate, to yield the final product .
Industrial Production Methods
Industrial production of MCL-524 hydrochloride would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification .
化学反应分析
Types of Reactions
MCL-524 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound .
科学研究应用
MCL-524 hydrochloride has several scientific research applications:
Neurological Disorders: It is investigated for its potential therapeutic effects in treating disorders such as schizophrenia, Parkinson’s disease, and Tourette’s syndrome.
Pharmacological Studies: MCL-524 hydrochloride is used in pharmacological research to understand the role of dopamine D2 receptors in various physiological and pathological conditions.
作用机制
MCL-524 hydrochloride exerts its effects by selectively binding to dopamine D2 receptors in their high-affinity state (D2high). This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s selectivity for D2high receptors makes it a valuable tool for studying the role of these receptors in neurological disorders .
相似化合物的比较
Similar Compounds
Quinpirole: Another dopamine D2 receptor agonist used in research.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used to treat disorders associated with hyperprolactinemia.
Uniqueness
MCL-524 hydrochloride is unique due to its high selectivity for the D2 receptor in the high-affinity state (D2high). This selectivity allows for more precise studies of D2 receptor function and its role in neurological disorders, making it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
1340476-46-1 |
|---|---|
分子式 |
C21H24NFO3⋅HCl |
分子量 |
393.88 |
纯度 |
> 95% |
同义词 |
(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


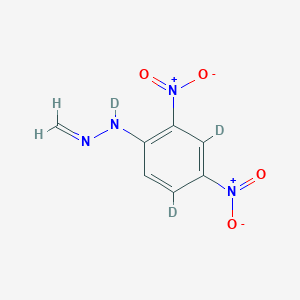
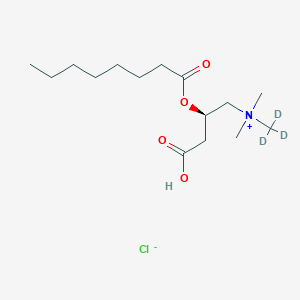
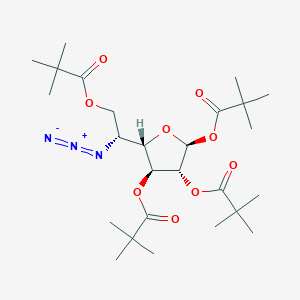
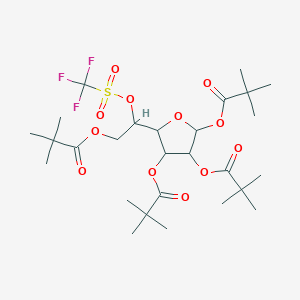
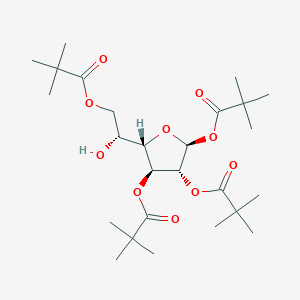
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

